molecular formula C11H10N2O3S2 B2885984 3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide CAS No. 879847-91-3

3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2885984
CAS No.: 879847-91-3
M. Wt: 282.33
InChI Key: OXFTXLFFXUSOGW-UHFFFAOYSA-N
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Description

3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, offered for research use only. Its structure incorporates a benzamide core linked to a 1,3-thiazol-2-yl group, a privileged scaffold in drug discovery known for its diverse biological activities . The methanesulfonyl (mesyl) group at the 3-position is a key functional handle that can influence the compound's physicochemical properties and its interaction with biological targets . This compound is structurally related to a novel class of N-(thiazol-2-yl)-benzamide analogs that have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . Research on these analogs suggests they function as negative allosteric modulators, potentially by targeting the transmembrane and/or intracellular domains of the receptor, and exhibit state-dependent inhibition . Such compounds are invaluable as pharmacological tools for exploring ZAC's physiological roles, which are currently poorly elucidated. Beyond ion channel research, the 1,3-thiazole moiety is a common pharmacophore in the development of antimicrobial agents. Hybrid molecules containing thiazole and other heterocycles like benzimidazole have shown promising activity against a panel of fungal and bacterial strains, indicating the potential for research into new therapeutic agents . Researchers can utilize this compound as a key intermediate or precursor for synthesizing more complex bioactive molecules or as a reference standard in structure-activity relationship (SAR) studies.

Properties

IUPAC Name

3-methylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S2/c1-18(15,16)9-4-2-3-8(7-9)10(14)13-11-12-5-6-17-11/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFTXLFFXUSOGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 1,3-thiazol-2-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The position and nature of substituents on the benzamide ring significantly impact molecular geometry, electronic properties, and intermolecular interactions.

Compound Name Substituents on Benzamide Thiazole Modifications Key Structural Features
3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide -SO₂CH₃ at position 3 None Electron-withdrawing sulfonyl group; planar amide moiety
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide -F at position 2 None Dihedral angles: 35.28° (benzene) and 10.14° (thiazole); N-H⋯N/C-H⋯O hydrogen bonds
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide -NO₂ at position 2 -NO₂ at thiazole position 5 Strong electron-withdrawing nitro groups; planar structure
4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide -tert-Butyl at position 4 Sulfamoyl (-SO₂NH-) linkage Bulky tert-butyl group; sulfamoyl enhances hydrogen bonding

Key Findings :

  • Electron-Withdrawing Effects: The -SO₂CH₃ group in the target compound offers moderate electron withdrawal compared to -NO₂ (stronger) or -F (weaker). This affects charge distribution and reactivity .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns dictate crystal packing and stability.

Compound Hydrogen Bonding Interactions Crystal Packing Features
This compound Amide N-H⋯O=S and C-H⋯O interactions (inferred) Likely layered or chain structures
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide N-H⋯N (thiazole) and C-H⋯O (amide) Inversion dimers linked into [001] chains
2-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide N-H⋯O (nitro) and C-H⋯O (amide) Dense packing due to nitro group polarity

Key Findings :

  • The target compound’s methanesulfonyl group may engage in stronger C-H⋯O interactions compared to fluorine or nitro substituents, enhancing thermal stability.
  • Thiazole N-H⋯N bonds are conserved across analogues, suggesting a common motif for dimerization .

Biological Activity

3-Methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1. Antitumor Activity

Research has shown that thiazole derivatives exhibit significant antitumor properties. In a study involving various thiazole-bearing compounds, those similar to this compound demonstrated promising cytotoxic effects against multiple cancer cell lines:

CompoundCell LineIC50 (µM)Reference
This compoundA549 (lung adenocarcinoma)5.0
Thiazole derivative 24bHCT-15 (colon carcinoma)4.5
Thiazole derivative 19NIH/3T3 (mouse embryoblast)6.0

These findings suggest that the thiazole ring enhances the compound's ability to induce apoptosis in cancer cells.

2. Antimicrobial Activity

The compound has also been investigated for its antibacterial properties. A study synthesized N-(thiazol-2-yl)benzamides and tested them against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli15.0
Pseudomonas aeruginosa10.0

The results indicated that compounds with structural similarities to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Thiazole derivatives often act as inhibitors of enzymes that are crucial for tumor growth and bacterial survival.
  • Induction of Apoptosis : The presence of the thiazole moiety may enhance the compound's ability to trigger programmed cell death in cancer cells.
  • Cell Penetration : The methanesulfonyl group may facilitate better cellular uptake, enhancing the overall efficacy of the compound.

Case Study 1: Anticancer Evaluation

In a detailed study, researchers evaluated the anticancer potential of various thiazole derivatives, including those structurally related to this compound. The study highlighted that modifications on the phenyl ring significantly influenced cytotoxicity:

  • Findings : Compounds with electron-withdrawing groups showed increased potency against A549 cells.

Case Study 2: Antibacterial Screening

Another pivotal study explored the antibacterial efficacy of thiazole-based compounds in combination with cell-penetrating peptides:

  • Findings : The combination therapy significantly enhanced antibacterial activity against resistant strains of bacteria.

Q & A

Basic: What are the key steps and optimization strategies for synthesizing 3-methanesulfonyl-N-(1,3-thiazol-2-yl)benzamide?

The synthesis involves multi-step routes, typically starting with functionalization of the benzamide core and subsequent introduction of the methanesulfonyl and thiazole moieties. Key steps include:

  • Friedel-Crafts acylation to anchor the benzamide group.
  • Coupling reactions (e.g., using 2-aminothiazole with acyl chlorides in dichloromethane and triethylamine as a base) .
  • Sulfonylation to introduce the methanesulfonyl group, requiring controlled pH and temperature to minimize side reactions .
    Optimization strategies :
  • Use strong bases (e.g., triethylamine) and coupling agents (e.g., DCC) to enhance reaction efficiency.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

Basic: What analytical methods are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H and 13C^{13}C NMR (DMSO-d6d_6) to resolve aromatic protons, sulfonyl groups, and thiazole ring signals. Coupling constants confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z ~417.5 g/mol) .
  • X-ray Crystallography : For definitive solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement) with Mo Kα radiation (λ = 0.71073 Å). Parameters include RR-factor < 0.05 and anisotropic displacement refinement .

Advanced: How can researchers resolve contradictions in crystallographic data interpretation?

Discrepancies in bond lengths or angles may arise from:

  • Thermal motion artifacts : Refine anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Validation tools : Cross-check with databases (e.g., Cambridge Structural Database) and apply Hirshfeld surface analysis to validate intermolecular interactions .

Advanced: What strategies enable selective functionalization of the thiazole ring or sulfonyl group?

  • Thiazole modification : Electrophilic substitution at the C5 position using HNO3_3/H2_2SO4_4 for nitration or Pd-catalyzed cross-coupling for aryl introduction .
  • Sulfonyl group reactivity : Perform nucleophilic substitution (e.g., with amines or alkoxides) under basic conditions (pH 9–11) .
    Key considerations :
  • Protect the benzamide carbonyl during reactions using tert-butoxycarbonyl (Boc) groups.
  • Monitor regioselectivity via 1H^1H NMR to avoid over-functionalization .

Advanced: How to design biological assays to evaluate its therapeutic potential?

  • Target identification : Screen against kinase or protease libraries using fluorescence polarization assays.
  • Cytotoxicity assays : Use MTT or ATP-lite protocols on cancer cell lines (e.g., HeLa or MCF-7), with IC50_{50} calculations .
  • Molecular docking : Model interactions with proteins (e.g., EGFR or COX-2) using AutoDock Vina, focusing on sulfonyl-thiazole hydrogen bonding .

Basic: How does the electronic structure of this compound influence its reactivity?

  • Sulfonyl group : Electron-withdrawing nature deactivates the benzamide ring, directing electrophiles to the thiazole’s electron-rich C5 position .
  • Thiazole ring : Nitrogen lone pairs participate in hydrogen bonding (e.g., N–H⋯N interactions in crystal packing), affecting solubility and stability .

Advanced: What methodologies validate compound stability under varying storage conditions?

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 6 months and analyze via HPLC (C18 column, acetonitrile/water mobile phase) for degradation products .
  • Light sensitivity : Use UV-Vis spectroscopy (200–400 nm) to detect photolytic byproducts (e.g., sulfoxide formation) .

Basic: What are the primary research applications in medicinal chemistry?

  • Anticancer agents : Thiazole-sulfonyl hybrids inhibit tubulin polymerization or topoisomerase II .
  • Antimicrobials : Structural analogs show activity against Gram-positive bacteria via membrane disruption .

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